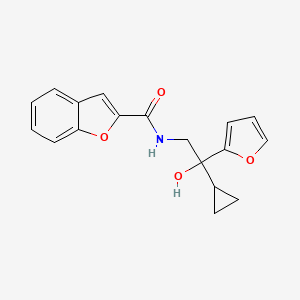

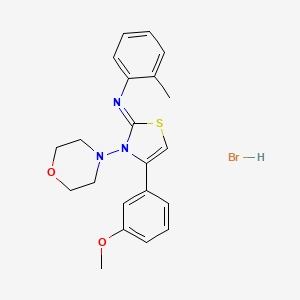

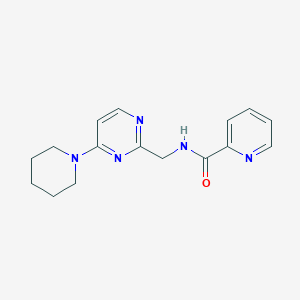

![molecular formula C18H14N2O2S3 B2917142 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide CAS No. 2097917-18-3](/img/structure/B2917142.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide, also known as BT2, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. BT2 is a synthetic compound that belongs to the class of benzothiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Fluorescent Properties and Synthesis

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide derivatives, synthesized through various reactions involving bithiophene and benzothiazole moieties, exhibit significant fluorescent properties. These compounds have been identified to show strong fluorescence within the 450–600 nm region, alongside high quantum yields and considerable Stokes’ shifts. This characteristic makes them highly suitable for applications in fluorescence microscopy and organic light-emitting diodes (OLEDs) due to their efficient emission properties (Batista, Costa, & Raposo, 2004).

Photovoltaic Applications

Another significant application of these compounds is in the realm of organic photovoltaics (OPVs). Conjugated polymers containing alternating electron-donating and electron-accepting units based on bithiophene and benzothiazole structures have been designed. These materials exhibit optical band gaps as low as 1.4 eV, making them excellent candidates for light-harvesting in OPV devices. Their ability to absorb a broad spectrum of light enables the fabrication of photovoltaic cells with high short-circuit current, thus enhancing the efficiency of solar energy conversion (Zhu et al., 2007).

Sensing and Detection

The benzothiazole moiety, when incorporated into specific frameworks like the benzothiazole-based aggregation-induced emission luminogens (AIEgens), has been utilized for the highly sensitive detection of physiological pH. These compounds exhibit multifluorescence emissions under various conditions, attributed to excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. Such features make them invaluable for monitoring pH fluctuations in biological samples, offering a tool for biochemical analyses and medical diagnostics (Li et al., 2018).

Antioxidative and Antiproliferative Activities

Research on novel benzimidazole/benzothiazole-2-carboxamides has revealed their potential as antioxidants and antiproliferative agents. These compounds exhibit significant activity against various cancer cell lines and show promise in combating oxidative stress. Such antioxidative and antiproliferative properties indicate their potential in developing new therapeutic agents for cancer treatment and prevention of oxidative damage-related diseases (Cindrić et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have also been identified as effective corrosion inhibitors, particularly for protecting steel in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers significantly reduces corrosion rates. This property is highly beneficial in industries where metal components are exposed to corrosive substances, thus extending the lifespan of such components (Hu et al., 2016).

Mechanism of Action

Target of Action

Compounds with bithiophene motifs are known to be used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .

Mode of Action

It’s known that bithiophene-based compounds can be used as hole transport materials (htms) for perovskite solar cells (pscs) . The interaction of these compounds with their targets involves the transfer of charge carriers, which facilitates the operation of the device .

Biochemical Pathways

The use of bithiophene-based compounds in organic electronics suggests that they may influence electron transport pathways .

Pharmacokinetics

Its Log Po/w values range from 0.0 to 2.26, indicating varying degrees of lipophilicity .

Result of Action

The use of bithiophene-based compounds in organic electronics suggests that they may influence the conductivity and charge mobility of the material .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of solar cells based on perovskite materials, which use bithiophene-based compounds as HTMs, has been shown to increase over the years, suggesting the influence of technological advancements and environmental factors .

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S3/c21-12(14-7-8-16(24-14)15-6-3-9-23-15)10-19-17(22)18-20-11-4-1-2-5-13(11)25-18/h1-9,12,21H,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEDFSNCBLAKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

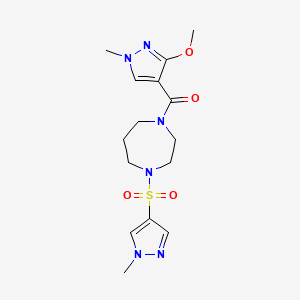

![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)

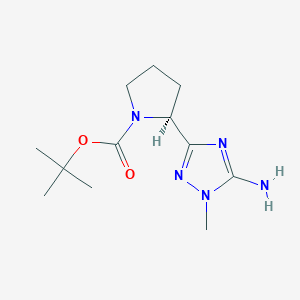

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)

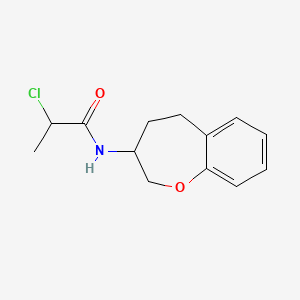

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)

![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)